N-MPPP Hydrochloride
Overview
Description
N-MPPP Hydrochloride is a selective κ agonist . It has a high affinity for κ receptors and does not bind to μ or δ sites . It has been withdrawn from sale for commercial reasons .
Molecular Structure Analysis
The molecular formula of N-MPPP Hydrochloride is C21H26N2O.HCl . Its molecular weight is 358.91 . The IUPAC name is N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride .Physical And Chemical Properties Analysis
N-MPPP Hydrochloride has a molecular weight of 358.91 . Its solubility in DMSO at 25°C is 8.97 mg/mL . The compound should be stored at room temperature .Scientific Research Applications
Metabolism Studies
N-MPPP Hydrochloride, also known as 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), has been a subject of research in understanding its metabolism in biological systems. Springer et al. (2003) identified the key human hepatic cytochrome P450 enzymes involved in the biotransformation of MPPP to 4'-hydroxymethyl-pyrrolidinopropiophenone. This study utilized baculovirus-infected insect cell microsomes and human liver microsomes, identifying CYP2C19 and CYP2D6 as the primary enzymes catalyzing this hydroxylation (Springer, Paul, Staack, Kraemer, & Maurer, 2003).
Drug Synthesis and Parkinsonism
MPPP gained notoriety when it was implicated in cases of Parkinsonism due to its contaminated synthesis product, MPTP. Langston et al. (1983) documented instances where individuals developed Parkinsonism following the intravenous use of an illicit drug, which was later analyzed to contain primarily MPTP with trace amounts of MPPP. This study underlined the need for careful synthesis to avoid the formation of neurotoxic by-products (Langston, Ballard, Tetrud, & Irwin, 1983).
Metabolite Identification and Detection
Another study by Springer et al. (2002) focused on identifying MPPP metabolites and developing a toxicological detection procedure in urine. This study revealed that MPPP is metabolized via oxidative desamination, hydroxylation, and dehydrogenation processes. It emphasized the importance of understanding the metabolization pathways for toxicological analysis (Springer, Peters, Fritschi, & Maurer, 2002).
properties
IUPAC Name |
N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKMJWQLJIRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-MPPP Hydrochloride | |
CAS RN |
1186195-61-8 | |
Record name | Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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